molecular formula C14H18N2O B8062545 2-(1-Benzyl-4-hydroxypiperidin-4-yl)acetonitrile

2-(1-Benzyl-4-hydroxypiperidin-4-yl)acetonitrile

Cat. No.: B8062545
M. Wt: 230.31 g/mol
InChI Key: BJIFRLOUKMIDPW-UHFFFAOYSA-N
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Description

2-(1-Benzyl-4-hydroxypiperidin-4-yl)acetonitrile is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic compound containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Benzyl-4-hydroxypiperidin-4-yl)acetonitrile typically involves the reaction of benzylamine with 4-hydroxypiperidine under specific conditions. One common method includes the use of malononitrile and ammonium acetate in a pseudo six-component synthesis . The reaction conditions often require controlled temperatures and the presence of catalysts to ensure high yields and stereoselectivity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher efficiency and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(1-Benzyl-4-hydroxypiperidin-4-yl)acetonitrile can undergo various chemical reactions, including:

    Oxidation: This reaction can convert the hydroxyl group to a carbonyl group.

    Reduction: The nitrile group can be reduced to an amine.

    Substitution: The benzyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.

    Substitution: Various nucleophiles can be used for substitution reactions, often under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of 2-(1-Benzyl-4-oxopiperidin-4-yl)acetonitrile.

    Reduction: Formation of 2-(1-Benzyl-4-hydroxypiperidin-4-yl)ethylamine.

    Substitution: Formation of derivatives with different functional groups replacing the benzyl group.

Scientific Research Applications

2-(1-Benzyl-4-hydroxypiperidin-4-yl)acetonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including interactions with various enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs targeting neurological disorders.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 2-(1-Benzyl-4-hydroxypiperidin-4-yl)acetonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-Benzyl-4-hydroxypiperidine: A closely related compound with similar structural features.

    4-Hydroxypiperidine: A simpler analog without the benzyl and nitrile groups.

    2-(1-Benzylpiperidin-4-yl)acetonitrile: Lacks the hydroxyl group but shares other structural elements.

Uniqueness

2-(1-Benzyl-4-hydroxypiperidin-4-yl)acetonitrile is unique due to the presence of both the hydroxyl and nitrile groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable intermediate in organic synthesis and a promising candidate for drug development.

Properties

IUPAC Name

2-(1-benzyl-4-hydroxypiperidin-4-yl)acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O/c15-9-6-14(17)7-10-16(11-8-14)12-13-4-2-1-3-5-13/h1-5,17H,6-8,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJIFRLOUKMIDPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(CC#N)O)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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